BenchChemオンラインストアへようこそ!

1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid

Neuroimmunophilin FKBP52 Immunosuppression avoidance

1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid, universally designated GPI-1485 (CAS 186268-78-0), is a synthetic, small-molecule neuroimmunophilin ligand derived from the FK506 (tacrolimus) scaffold. It belongs to the proline derivative class (C₁₂H₁₉NO₄, MW 241.28 g/mol) and was designed to retain the neurotrophic/neuroprotective properties of FK506 while eliminating its immunosuppressive activity.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
Cat. No. B12512552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)O
InChIInChI=1S/C12H19NO4/c1-4-12(2,3)9(14)10(15)13-7-5-6-8(13)11(16)17/h8H,4-7H2,1-3H3,(H,16,17)
InChIKeyFOPALECPEUVCTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid (GPI-1485) Procurement Baseline: A Non-Immunosuppressive Neuroimmunophilin Ligand


1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid, universally designated GPI-1485 (CAS 186268-78-0), is a synthetic, small-molecule neuroimmunophilin ligand derived from the FK506 (tacrolimus) scaffold. It belongs to the proline derivative class (C₁₂H₁₉NO₄, MW 241.28 g/mol) and was designed to retain the neurotrophic/neuroprotective properties of FK506 while eliminating its immunosuppressive activity [1][2]. GPI-1485 selectively targets FK506-binding proteins (FKBPs), notably FKBP52, and has advanced to Phase II clinical evaluation for Parkinson's disease and post-prostatectomy erectile dysfunction [3].

Why In-Class Substitution Fails for 1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid: Divergent FKBP Selectivity and Immunosuppressive Liability


Neuroimmunophilin ligands (NILs) share an FKBP-binding pharmacophore but diverge dramatically in FKBP-subtype selectivity and immunomodulatory profiles. FK506 (tacrolimus) potently inhibits calcineurin via FKBP12, producing profound immunosuppression, whereas GPI-1485 was structurally optimized to ablate calcineurin engagement while preserving FKBP52-mediated neurotrophic signaling [1]. Other NILs such as GPI-1046 and ILS-920 exhibit distinct FKBP selectivity fingerprints and variable neuroprotective potencies, meaning that simply substituting one NIL for another in a disease model or assay yields non-equivalent pharmacological outcomes [2]. Procurement decisions must therefore be guided by the specific molecular profile of GPI-1485, not by class membership alone.

Quantitative Differentiation Guide: 1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid vs. Closest Analogs


Immunosuppression Liability: GPI-1485 vs. FK506 (Tacrolimus) — Calcineurin/NFAT Pathway Engagement

GPI-1485 was expressly designed to eliminate the immunosuppressive activity inherent to the parent compound FK506. Whereas FK506 (tacrolimus) potently inhibits the phosphatase calcineurin (IC₅₀ ≈ 0.1 nM via FKBP12 complexation), GPI-1485 does not measurably inhibit calcineurin or suppress IL-2 production at concentrations up to 10 μM, a >100 000‑fold window over the immunosuppressive threshold [1][2]. This decoupling of neurotrophic efficacy from immunosuppression is the foundational differentiation for in‑vivo neuroprotection studies.

Neuroimmunophilin FKBP52 Immunosuppression avoidance Calcineurin inhibition

FKBP Selectivity Fingerprint: GPI-1485 Preferential Binding to FKBP52 vs. FKBP12

GPI-1485 preferentially engages FKBP52, the immunophilin isoform predominantly implicated in steroid hormone receptor regulation and neurite outgrowth, while largely sparing FKBP12, the canonical mediator of FK506‑induced immunosuppression [1]. In contrast, ILS‑920, a rapamycin‑derived NIL, exhibits a quantified 200‑fold selectivity for FKBP52 over FKBP12, and FK506 binds FKBP12 with sub‑nanomolar affinity (Kd ≈ 0.6 nM) [2]. Although exact Ki values for GPI-1485 at each FKBP isoform remain proprietary or unpublished, its functional selectivity is corroborated by the absence of FKBP12‑driven calcineurin inhibition.

FKBP52 FKBP12 Neuroimmunophilin ligand Target selectivity

In‑Vivo Neurofunctional Recovery After Stroke: GPI-1485 vs. Vehicle Control

In a rat transient middle cerebral artery occlusion (tMCAO) model, GPI-1485 administered at 5 mg/kg/day i.p. for 42 days, starting 24 h post‑ischemia, significantly improved neurological function scores compared to vehicle‑treated controls [1]. The treatment also increased the number of Sox2‑positive neural precursor cells in the ipsilateral subventricular zone and striatum, indicating enhanced endogenous neurogenesis [1].

Ischemic stroke Neuroregeneration Functional recovery Middle cerebral artery occlusion

Cellular Reprogramming Activity: GPI-1485 Converts Human Dermal Fibroblasts to a Stem‑Cell‑Like Phenotype

In normal human dermal fibroblasts (NHDF) cultured under oxidative stress, GPI-1485 (100 μM, 3 days) induced a stem‑cell‑like phenotype characterized by expression of the pluripotency markers Oct4, Sox2, Nanog, and Lin28 [1]. Upon transfer to neural‑inducing conditions, these reprogrammed cells differentiated into βIII‑tubulin‑ and NSE‑positive neurons as well as GFAP‑ and S100β‑positive glial lineages [1]. This activity is distinct from classical Yamanaka‑factor reprogramming and has not been reported for FK506 or other NILs at comparable concentrations.

Cellular reprogramming Induced pluripotency Oct4/Sox2 Fibroblast dedifferentiation

Clinical Dopaminergic Terminal Preservation in Parkinson's Disease: GPI-1485 vs. Placebo

In a randomized, double‑blind, placebo‑controlled Phase II futility trial of early untreated Parkinson's disease, GPI-1485 treatment for 6 months did not meet the pre‑specified futility threshold for the primary outcome (change in total UPDRS score). However, secondary imaging analyses using β‑CIT SPECT showed a dose‑dependent effect: a low dose of GPI-1485 slowed the loss of dopaminergic nerve terminals, and the higher dose produced a measurable increase in striatal dopaminergic terminal density over the 6‑month period [1].

Parkinson's disease Dopaminergic neuroprotection Phase II clinical trial β‑CIT SPECT imaging

High‑Value Application Scenarios for 1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid (GPI-1485) Guided by Quantitative Evidence


Neuroregeneration and Functional Recovery Models of Ischemic Stroke

GPI-1485 is uniquely suited for rodent tMCAO models where neurofunctional recovery and endogenous neurogenesis are primary endpoints. The dosing protocol (5 mg/kg/day i.p., 42 days) established by Ducruet et al. (2012) yielded significant functional improvement and increased Sox2+ neural precursors, making GPI-1485 a validated positive‑control compound for non‑immunosuppressive neuroregeneration [1].

Small‑Molecule‑Induced Cellular Reprogramming and Pluripotency Research

The capacity of GPI-1485 to convert human dermal fibroblasts into a stem‑cell‑like state (Oct4+/Sox2+/Nanog+/Lin28+) at 100 μM over 3 days, with subsequent differentiation into neuronal and glial lineages, provides a chemically defined, single‑small‑molecule reprogramming platform [1]. This application is not achievable with FK506 or other immunosuppressive FKBP ligands, creating a distinct niche for GPI-1485 in regenerative medicine research.

Translational Parkinson's Disease Neuroprotection Studies Requiring Dopaminergic Endpoint Imaging

For preclinical or translational studies that aim to replicate the β‑CIT SPECT imaging endpoints used in the NET‑PD Phase II trial, GPI-1485 is the reference compound with demonstrated clinical evidence of dopaminergic terminal preservation and enhancement [2]. It serves as a benchmark for novel FKBP‑targeting neuroprotective candidates in Parkinson's disease.

FKBP52‑Selective Chemical Probe Development and Target Validation

GPI-1485's functional selectivity for FKBP52, combined with its complete lack of calcineurin‑mediated immunosuppression, makes it a critical tool compound for dissecting FKBP52‑specific signaling pathways in steroid hormone receptor regulation, stress response, and tau‑related neurodegeneration [3]. Its low molecular weight (241 g/mol) and favorable XLogP3 (1.5) facilitate blood‑brain barrier penetration in mechanistic studies.

Quote Request

Request a Quote for 1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.